molecular formula C13H10FN5O2S B5838375 4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No. B5838375
M. Wt: 319.32 g/mol
InChI Key: FJGPYSULOYEXQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C13H10FN5O2S . It has an average mass of 319.314 Da and a monoisotopic mass of 319.053925 Da .


Synthesis Analysis

While there isn’t specific information available on the synthesis of this compound, related compounds have been synthesized and studied. For instance, a series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides were synthesized and screened for their in vitro antibacterial properties .

Scientific Research Applications

Antibacterial Properties

EiM08-17222: has been studied for its potential as an antibacterial agent. The compound’s structure, which includes a tetrazole ring, is similar to other molecules that have shown efficacy against various bacterial strains. For instance, related compounds have demonstrated significant antibacterial activity against gram-negative bacteria such as Escherichia coli and gram-positive bacteria like Staphylococcus aureus . This suggests that EiM08-17222 could be a promising candidate for developing new antibiotics, especially in the face of increasing antibiotic resistance.

Antimicrobial Activity

The tetrazole moiety present in EiM08-17222 is a common feature in compounds with antimicrobial properties. Tetrazoles have been recognized for their role in combating microbial infections, including those resistant to standard treatments . Research into the antimicrobial applications of EiM08-17222 could lead to the development of novel treatments for infectious diseases.

Enzyme Inhibition

Compounds with a tetrazole group, like EiM08-17222 , have been explored for their ability to inhibit enzymes that are crucial for bacterial survival and replication. For example, they have been used to target DNA gyrase, an enzyme necessary for DNA replication in bacteria . This application is particularly relevant in the design of drugs aimed at curbing bacterial growth.

Anti-Inflammatory Potential

The structural similarity of EiM08-17222 to other tetrazole-containing compounds suggests potential anti-inflammatory applications. Tetrazole derivatives have been known to exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Antitumor Activity

Tetrazole compounds have also been investigated for their antitumor properties. The ability of these compounds to interfere with cell proliferation makes them interesting candidates for cancer research. While specific studies on EiM08-17222 are not detailed in the available data, the compound’s structural features indicate that it may possess similar antitumor capabilities .

Analgesic Effects

The analgesic properties of tetrazole derivatives have been documented in various studies. These compounds can act on pain receptors or inflammatory pathways to reduce pain sensation. Research into the analgesic applications of EiM08-17222 could uncover new pain management options .

properties

IUPAC Name

4-fluoro-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O2S/c14-10-1-7-13(8-2-10)22(20,21)16-11-3-5-12(6-4-11)19-9-15-17-18-19/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGPYSULOYEXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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